Indolin-4-amine hydrochloride

Description

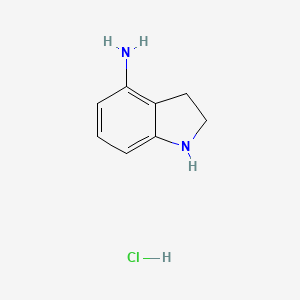

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H11ClN2 |

|---|---|

Molecular Weight |

170.64 g/mol |

IUPAC Name |

2,3-dihydro-1H-indol-4-amine;hydrochloride |

InChI |

InChI=1S/C8H10N2.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5,9H2;1H |

InChI Key |

IZTLPXZBUSWQPU-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=CC=CC(=C21)N.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Indolin 4 Amine Hydrochloride and Its Derivatives

Chemo- and Regioselective Synthesis of Indolin-4-amine (B1589700) Hydrochloride

Achieving chemo- and regioselectivity is paramount in the synthesis of substituted indolines like Indolin-4-amine. This involves controlling reactions to occur at a specific functional group or position on the indoline (B122111) ring, particularly at the C-4 position, while other reactive sites remain untouched.

Catalytic methods are fundamental to the selective synthesis of indoline derivatives. A primary route to Indolin-4-amine involves the catalytic reduction of 4-nitroindole. This transformation requires catalysts that can selectively hydrogenate the nitro group and the C2-C3 double bond of the indole (B1671886) ring.

Transition metal catalysts, particularly platinum or palladium on a carbon support (Pt/C or Pd/C), are highly effective for such reductive processes. google.com These catalysts can facilitate high-selectivity reactions under a hydrogen atmosphere in the presence of aqueous HCl, which concurrently forms the hydrochloride salt of the resulting amine. google.com The use of Pt/C can offer higher selectivity compared to other supports like alumina, especially at lower HCl concentrations, and allows the reaction to proceed efficiently. google.com The advantages of this heterogeneous catalytic approach include operational feasibility at room temperature, moderate hydrogen pressures, and excellent yields. smolecule.com Furthermore, the catalyst can be easily recovered and reused, aligning with principles of sustainable chemistry. smolecule.com

Metal-free approaches have also been developed for the regioselective functionalization of the indoline core. For instance, 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can act as both a solvent and a promoter in the C-H alkylation of indolines, demonstrating exceptional regioselectivity for the C5 position. acs.org While this targets the C5 position, the principle of using specialized solvents to direct regioselectivity is a key strategy that could be adapted for C-4 functionalization through appropriate substrate design. acs.org

Table 1: Comparison of Catalysts in Reductive Amination Reactions

| Catalyst System | Substrate Example | Product | Selectivity/Yield | Reference |

|---|---|---|---|---|

| Pt/C or Pd/C, aq. HCl, H₂ | 4-Nitropyrazole | 3-Chloro-1H-pyrazol-4-amine hydrochloride | >95% selectivity | google.com |

| Platinum on carbon, H₂O, H₂ | Indole derivatives | Indoline intermediates | Excellent yields | smolecule.com |

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing portions of all reactants, offer an efficient pathway to complex molecular scaffolds. frontiersin.orgmdpi.com These reactions are prized for their atom economy, reduced number of synthetic steps, and potential for creating diverse molecular libraries. preprints.org

While no direct MCR for Indolin-4-amine hydrochloride is prominently reported, various MCRs produce highly functionalized indoline and spiro-indoline derivatives, demonstrating the potential of this strategy. For example, a four-component reaction involving isatin, an amino acid, and a nitro-olefin can produce spiro[indoline-3,2′-pyrrolidin]-2-ones in a chemo- and regioselective manner. mdpi.com Another strategy involves the reaction of nitroketene dithioacetals, amines, isatin, and active methylene (B1212753) compounds to yield diverse spiro-indoline heterocycles under mild, catalyst-free conditions. researchgate.net

The Mannich reaction, a classic three-component reaction, can be used to generate 7-azagramine analogues from 7-azaindole (B17877) derivatives, aromatic aldehydes, and heteroaromatic amines, sometimes proceeding in excellent yields without any catalyst or solvent. mdpi.comresearchgate.net The principles of these MCRs, such as the Povarov reaction or the Ugi-azide reaction, could be theoretically applied to construct the Indolin-4-amine scaffold by carefully selecting starting materials with the appropriate functionalities. mdpi.comrsc.org For instance, an MCR could be designed around a starting material already containing a 4-amino or a precursor group (like a nitro group) on an aniline-derived component.

The synthesis of specific stereoisomers of chiral amine derivatives is critical, as biological activity is often confined to a single enantiomer. google.com Asymmetric catalysis provides the most efficient route to these enantiomerically enriched compounds. nih.gov

Transition metal-catalyzed asymmetric hydrogenation (AH) is a powerful strategy for producing chiral amines with high atom economy. acs.org This method involves the reduction of unsaturated precursors like imines or enamines using a chiral metal complex. nih.govacs.org Iridium complexes with chiral phosphino-oxazoline ligands, for example, have demonstrated high activity and enantioselectivity (up to 97% ee) in the hydrogenation of N-aryl imines. nih.gov Similarly, iridium complexes with chiral ligands from the TunePhos family have been used for the asymmetric hydrogenation of indole-fused benzodiazepines with excellent enantioselectivity. acs.org Such catalytic systems could be adapted for the enantioselective reduction of a dehydro-indolin-4-amine precursor to yield chiral Indolin-4-amine.

Another approach involves tandem catalysis, where two catalytic cycles operate in concert. A protocol using a palladium catalyst and an isothiourea catalyst has been developed for the enantioselective synthesis of α-amino acid derivatives. acs.org This process involves a Pd-catalyzed allylic amination followed by an isothiourea-catalyzed enantioselective rearrangement, yielding products with high stereoselectivity. acs.org The use of chiral auxiliaries, such as N-tert-butanesulfinyl imines, also offers a reliable method. researchgate.net Diastereoselective addition of organometallic reagents to these chiral imines, followed by cyclization, can produce enantiomerically pure indoline derivatives. researchgate.net

Table 2: Enantioselective Methods for Chiral Amine Synthesis

| Method | Catalyst/Auxiliary | Substrate Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ir/Phosphino-oxazoline complexes | N-aryl imines | Up to 97% | nih.gov |

| Asymmetric Hydrogenation | Ir/C₄-TunePhos complex | Indole-fused benzodiazepines | Moderate to excellent | acs.org |

| Tandem Relay Catalysis | Pd precatalyst + Isothiourea | N,N-disubstituted glycine (B1666218) esters | High | acs.org |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. vapourtec.com This involves using sustainable catalysts, alternative energy sources, and environmentally benign solvents.

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique in medicinal chemistry for accelerating reaction rates. nih.gov Compared to conventional heating, microwave irradiation can significantly shorten reaction times, reduce energy consumption, and improve product yields. mdpi.com The synthesis of various indole and indoline derivatives has been successfully achieved using microwave heating, including multicomponent reactions to form complex heterocycles like spirooxindoles and indole-fused quinoxalines. rsc.orgmdpi.com For instance, a three-component click chemistry reaction to synthesize 1,2,3-triazoles was achieved in just 10 minutes at 125 °C under microwave irradiation, a significant improvement over conventional methods. acs.org This technology could be applied to the catalytic reduction or functionalization steps in the synthesis of this compound to enhance efficiency.

Sustainable catalysis focuses on using catalysts that are environmentally friendly, reusable, and derived from renewable resources. Heterogeneous catalysts, such as the previously mentioned Pt/C and Pd/C, are advantageous as they can be easily separated from the reaction mixture and recycled. google.comsmolecule.com The use of water as a solvent in these catalytic systems further enhances their green credentials by eliminating organic waste. smolecule.com

Recent research has explored novel sustainable catalysts. Magnetically recoverable catalysts, where the catalytic species is supported on magnetic nanoparticles (e.g., Fe₃O₄), allow for simple recovery using an external magnet, providing an efficient method for catalyst recycling. rsc.org Natural catalysts, derived from waste materials, are another promising avenue. For example, catalysts derived from waste snail shells, which are rich in calcium oxide, have been successfully used to promote heterocyclization reactions in water at ambient temperatures. oiccpress.com

Deep Eutectic Solvents (DESs) are also emerging as green alternatives, acting as both solvents and catalysts in various transformations, such as the N-alkylation of anilines. mdpi.com Furthermore, catalyst-free multicomponent reactions, which can sometimes be promoted simply by heating, represent the ideal in green synthesis by eliminating the need for a catalyst altogether. mdpi.comresearchgate.net These sustainable catalytic approaches could be integrated into the synthesis of this compound to create a more economical and environmentally benign process.

Solvent-Free and Aqueous Medium Methodologies

The principles of green chemistry aim to reduce or eliminate the use of hazardous substances in chemical production, prompting a shift towards more environmentally benign synthetic routes. researchgate.net For the synthesis of indoline derivatives, this has led to the exploration of solvent-free and aqueous medium methodologies, which offer significant advantages in terms of reduced environmental impact, cost-effectiveness, and often, simplified reaction procedures. researchgate.netresearchgate.net

Water, as a non-toxic, non-flammable, and abundant solvent, has emerged as a promising medium for a wide array of organic reactions, including the synthesis of indole and indoline scaffolds. researchgate.net Various catalytic systems, incorporating transition metals, p-block elements, ionic liquids, and nanoparticles, have been successfully employed to facilitate the formation of the indole nucleus and its derivatives in purely aqueous systems or in mixtures with organic co-solvents. researchgate.net For instance, the Fischer indole synthesis, a foundational method, has been adapted to aqueous conditions using catalysts like sulphonic acid-functionalized ionic liquids. researchgate.net Another approach involves the use of diethylphosphine (B1582533) oxide (DEPO) as a catalyst in water, which effectively promotes the synthesis of indolone derivatives without the need for an organic co-solvent. researchgate.net Microwave irradiation has also been established as a rapid, efficient, and environmentally friendly technique for synthesizing indole derivatives, often in aqueous or solvent-free conditions. researchgate.nettandfonline.com

Solvent-free synthesis, particularly using grinding or neat reaction conditions, represents another significant green chemistry approach. researchgate.netresearchgate.net These methods often involve one-pot, multi-component reactions that are highly atom-economical and energy-efficient. researchgate.net An example is the synthesis of 4H-pyran-indolin-2-one analogues through the reaction of isatins with 4H-pyran-4-one using sodium bicarbonate (NaHCO3) as a catalyst under solvent-free grinding conditions at room temperature. researchgate.net This protocol is noted for its mild conditions, short reaction times (≤ 5 minutes), and excellent product yields (89-98%) without requiring complex workup procedures. researchgate.net

Table 1: Comparison of Green Synthetic Methodologies for Indoline and Related Derivatives

| Methodology | Catalyst/Promoter | Reaction Conditions | Key Advantages | Yields | Source |

| Aqueous Synthesis | Thiamine Hydrochloride (Vitamin B1) | Water, Room Temperature | Green catalyst, mild conditions, operational simplicity | High | researchgate.net |

| Aqueous Synthesis | Sulphonic acid-functionalized ionic liquid | Water, 80°C | Catalyst reusability, applicable to ketones | 80-96% | researchgate.net |

| Microwave-Assisted | Acetic Acid (10 mol%) | Acetonitrile, 140°C, 30 min | Rapid, efficient, controlled heating | High | tandfonline.com |

| Solvent-Free Grinding | NaHCO3 | Room Temperature, ≤ 5 min | Environmentally friendly, short reaction time, simple workup | 89-98% | researchgate.net |

| Solvent-Free Grinding | None (Catalyst-Free) | Neat, Room Temperature | Catalyst-free, simple, efficient | 61-93% | researchgate.net |

Derivatization Strategies for Functionalized this compound Analogues

The functionalization of this compound is crucial for developing new analogues with tailored properties. Derivatization can occur at the primary amine group or on the aromatic ring, primarily through electrophilic substitution.

Amine Group Derivatization: The primary amine at the 4-position is a key site for functionalization. Standard amine derivatization reactions can be readily applied.

Acylation: The amine can be acylated using acylating reagents like acid chlorides or anhydrides. A recyclable catalyst such as 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) can be used to facilitate the acylation of alcohols and phenols under base-free conditions, a principle applicable to the amine group of indoline. acs.org

Derivatization for Analysis: For analytical purposes, amines are often converted into derivatives that are easily detectable. sigmaaldrich.com Reagents like Dansyl-Cl, o-phthalaldehyde (B127526) (OPA), and 9-fluorenylmethylchloroformate (Fmoc-Cl) react with primary amines to form highly fluorescent or UV-active products, which is a strategy applicable to Indolin-4-amine for analytical quantification and characterization. nih.govresearchgate.net Dansyl-Cl, in particular, is noted for its versatility, creating derivatives with high ionization efficiency suitable for mass spectrometry. nih.gov

Ring Functionalization (C-H Functionalization): The electron-rich benzene (B151609) ring of the indoline nucleus is susceptible to electrophilic substitution, allowing for the introduction of various functional groups.

Friedel-Crafts Alkylation: The indoline ring can undergo Friedel-Crafts-type reactions. A notable strategy is the C–H alkylation of indolines with aryl aldehydes. acs.org This reaction can be promoted by 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which acts as both a solvent and a promoter, eliminating the need for metal catalysts. acs.org This method demonstrates high regioselectivity, targeting the C5 position of the indoline ring. acs.org A three-component, catalyst-free reaction between indoles, ethyl glyoxylate, and amines under solvent-free conditions also provides a direct route to (3-indolyl)glycine derivatives, showcasing a related C-H functionalization pathway. researchgate.net

Aminomethylation: The C-3 position of the indole/indoline ring is highly nucleophilic and can be functionalized through reactions like aminomethylation. nih.gov Controlled cleavage of 1,3,5-triazinanes in the presence of indoles can lead to C-3 amino-methylated products. nih.gov The course of this reaction can be directed; in the absence of a Lewis acid, aminomethylation occurs, while its presence can lead to a subsequent Hofmann-Martius-type rearrangement to yield 4-indol-3-yl-methylanilines. nih.gov

Table 2: Selected Derivatization Strategies for the Indoline Scaffold

| Reaction Type | Position | Reagents/Catalyst | Resulting Analogue | Key Features | Source |

| Acylation | 4-NH2 | Acyl Halides, Anhydrides / DMAP·HCl | N-acyl-indolin-4-amines | Forms amides, modifies amine reactivity | acs.org |

| Analytical Derivatization | 4-NH2 | Dansyl-Cl, Fmoc-Cl | Fluorescent/UV-active adducts | Enhances detection for LC-MS/MS | nih.gov |

| C-H Alkylation | C5 | Aryl Aldehydes / HFIP or TfOH | 5-Arylmethyl-indolines | Metal-free, highly regioselective | acs.org |

| Aminomethylation | C3 | 1,3,5-Triazinanes | 3-Aminomethyl-indoles | Selective functionalization of C3 position | nih.gov |

| Friedel-Crafts Reaction | C3 | Ethyl Glyoxylate, Amines | (3-Indolyl)glycine derivatives | Catalyst-free, solvent-free, three-component reaction | researchgate.net |

Mechanistic Investigations of Reactions Involving Indolin 4 Amine Hydrochloride

Nucleophilic Reactivity of the Amine Moiety in Indolin-4-amine (B1589700) Hydrochloride

The exocyclic primary amine at the C-4 position is a key functional group that behaves as a potent nucleophile. For the amine to exhibit this reactivity, it must be in its free base form. Since the starting material is a hydrochloride salt, the addition of a base is a prerequisite for reactions where the amine acts as a nucleophile. This deprotonation step unmasks the lone pair of electrons on the nitrogen atom, enabling it to attack various electrophilic centers.

The nucleophilic character of the 4-amino group is readily demonstrated in acylation, alkylation, and arylation reactions. These transformations are fundamental for introducing a wide variety of substituents, thereby modifying the compound's properties.

Acylation: The reaction of Indolin-4-amine with acylating agents such as acyl chlorides or anhydrides in the presence of a non-nucleophilic base yields the corresponding N-acylated indoline (B122111) (an amide). The reaction proceeds through a nucleophilic acyl substitution mechanism. A catalyst like 4-(N,N-Dimethylamino)pyridine (DMAP), often used as its hydrochloride salt, can accelerate the acylation of sterically hindered or less reactive amines. acs.org

Alkylation: Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation. masterorganicchemistry.com The product of monoalkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. msu.edulibretexts.org To achieve selective monoalkylation, specific strategies such as reductive amination or the use of a large excess of the starting amine are often employed. masterorganicchemistry.com When starting with the hydrochloride salt, at least two equivalents of a strong base are required to first deprotonate the ammonium salt and then facilitate the reaction. researchgate.net

Arylation: The formation of a C-N bond between the amine and an aryl group is typically accomplished using transition metal-catalyzed cross-coupling reactions. The most prominent methods are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed). acs.orgacs.org These reactions allow for the coupling of Indolin-4-amine with a wide range of aryl halides and pseudohalides, providing access to N-arylindoline derivatives. acs.org Amino acids have been shown to act as effective ligands in copper-catalyzed N-arylation reactions, promoting the coupling under milder conditions. acs.org Nickel-catalyzed systems also represent a viable alternative for aryl amination. nih.gov

| Reaction Type | Reagent Class | Typical Conditions | Product Type |

| Acylation | Acyl Chlorides, Anhydrides | Base (e.g., Triethylamine, Pyridine) | Amide |

| Alkylation | Alkyl Halides | Base (e.g., K₂CO₃, NaH), often requires control to prevent over-alkylation | Secondary/Tertiary Amine |

| Arylation | Aryl Halides/Triflates | Pd or Cu catalyst, Base (e.g., NaOtBu, K₃PO₄), Ligand (e.g., Phosphine) | N-Aryl Amine |

The 4-amino group serves as a critical building block in the synthesis of more complex heterocyclic structures. Through condensation and subsequent cyclization reactions with bifunctional electrophiles, new rings can be fused to the indoline framework or appended as substituents. For instance, reaction with 1,4-dicarbonyl compounds can lead to the formation of substituted pyrroles via a Paal-Knorr type synthesis. Similarly, condensation with β-ketoesters can be a gateway to various fused pyridone systems. Intramolecular cyclization of suitably substituted derivatives of Indolin-4-amine is also a powerful strategy, such as in the Fischer indole (B1671886) synthesis, which can be interrupted to yield indoline-containing products. rsc.org These reactions significantly expand the structural diversity achievable from this starting material.

| Reagent Type | Resulting Heterocycle (Example) | Reaction Name/Type |

| 1,4-Diketones | Substituted Pyrroles | Paal-Knorr Synthesis |

| 1,3-Diketones | Fused Pyrimidines | Condensation/Cyclization |

| α-Haloketones | Fused Pyrazines | Condensation/Cyclization |

| Arylhydrazones | Indoles (if indoline is opened/re-aromatized) | Fischer Indole Synthesis |

Electrophilic Aromatic Substitution on the Indoline Ring System

The indoline ring possesses aromatic character and is susceptible to electrophilic aromatic substitution (EAS). oneonta.edu The outcome of these reactions is heavily influenced by the nature of the substituent at the 4-position.

Under Neutral/Basic Conditions: The free amino group (-NH₂) is a powerful activating group and is ortho, para-directing. Given the structure of indoline, electrophilic attack would be directed to the C-5 and C-7 positions.

Under Acidic Conditions: The protonated amino group (-NH₃⁺), which is present in the hydrochloride salt or in strongly acidic media used for many EAS reactions (e.g., nitration), is strongly deactivating and a meta-director. oneonta.edumasterorganicchemistry.com In this case, electrophilic substitution would be directed primarily to the C-6 position.

This dual reactivity allows for regioselective functionalization of the benzene (B151609) portion of the indoline ring by carefully choosing the reaction conditions.

| Reaction | Reagents | Directing Effect of -NH₂ (ortho, para) | Directing Effect of -NH₃⁺ (meta) |

| Nitration | HNO₃, H₂SO₄ | Substitution at C-5, C-7 | Substitution at C-6 |

| Halogenation | Br₂, FeBr₃ | Substitution at C-5, C-7 | Substitution at C-6 |

| Sulfonation | Fuming H₂SO₄ | Substitution at C-5, C-7 | Substitution at C-6 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Generally incompatible due to complexation of the Lewis acid with the amine. | Inactive ring, no reaction. oneonta.edu |

Transition Metal-Catalyzed Transformations of Indolin-4-amine Hydrochloride

Beyond serving as a nucleophile, Indolin-4-amine and its derivatives are important substrates in transition metal-catalyzed reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds at positions that are otherwise unreactive.

Palladium catalysis is a cornerstone of modern organic synthesis, and it enables the functionalization of the indoline ring itself. uwindsor.ca While N-arylation is a key reaction of the amine group, palladium catalysts can also activate C-H bonds on the aromatic ring for cross-coupling. scielo.br The general mechanism for these transformations involves an initial oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation (in Suzuki or Stille couplings) or carbopalladation (in Heck couplings), and concluding with a reductive elimination step that forms the product and regenerates the Pd(0) catalyst. uwindsor.cascielo.br

In the context of Indolin-4-amine, the amine group can act as a directing group, guiding the catalyst to a specific C-H bond (typically ortho to the amine) to form a palladacycle intermediate. This strategy allows for highly regioselective C-H functionalization. For example, a related indoline derivative, indoline-4-carboxylic acid, undergoes selective C-4 arylation through the formation of a six-membered palladacycle. smolecule.com The use of specialized ligands, such as dihydroxyterphenylphosphine (DHTP), can also be crucial for achieving high selectivity in the direct arylation of indole and indoline systems. acs.org

While palladium is the most prominent metal, other transition metals are also utilized for transforming indoline scaffolds.

Other Organometallic Reactivity: Copper-catalyzed reactions, particularly the Ullmann coupling, provide a classical and still relevant method for C-N and C-O bond formation. acs.org Nickel catalysts are gaining prominence as a more earth-abundant alternative to palladium for various cross-coupling reactions, including C-N coupling. nih.gov Rhodium and Iridium catalysts are often employed in C-H activation and addition reactions. nih.govacs.org

Radical Reactivity: The indoline nucleus can also participate in reactions proceeding through radical mechanisms. Radical cyclization reactions, often initiated by a radical initiator or a transition metal, can be used to construct new ring systems. For example, an N-allyl derivative of an amine can undergo copper-catalyzed atom transfer radical cyclization (ATRC) to form substituted pyrrolidines. mdpi.com These methods offer complementary pathways to the ionic reactions typically associated with this scaffold.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry has emerged as a powerful tool for elucidating the complex reaction mechanisms involving heterocyclic compounds like indoline derivatives. Although specific computational studies focused exclusively on this compound are not extensively documented in publicly available literature, the methodologies applied to closely related indoline and indole structures provide a clear framework for how such investigations would be conducted. These theoretical studies, primarily relying on Density Functional Theory (DFT), offer profound insights into reaction pathways, transition states, and the factors governing selectivity and reactivity.

Theoretical investigations into the functionalization of the indoline core are critical for understanding and predicting chemical behavior. For instance, in transition-metal-catalyzed C-H bond functionalization reactions, computational studies have established general rules for regioselectivity. For indoline substrates, it has been shown that C-H bond functionalization preferentially occurs at the benzene ring. nih.govconsensus.app This is a key insight that would guide the analysis of reactions involving this compound, suggesting that electrophilic substitution or metal-catalyzed coupling would likely occur at positions C5, C6, or C7 of the indoline ring system.

DFT calculations are instrumental in mapping the potential energy surfaces of a reaction, identifying the structures of intermediates and, crucially, the transition states that connect them. The calculated energy barriers (activation energies) associated with these transition states allow for the determination of the most probable reaction pathway. For example, in a study on the intramolecular radical addition for indoline synthesis, various DFT functionals were benchmarked, with the dispersion-corrected PW6B95-D3 functional showing high accuracy in predicting free activation barriers. beilstein-journals.org Such methodologies would be directly applicable to studying the cyclization or substitution reactions that could form or modify this compound.

Furthermore, computational models can elucidate the role of catalysts and reagents in a reaction. In the iridium-catalyzed asymmetric hydrogenation of indoles to produce chiral indolines, DFT calculations using the SMD M06//B3LYP-D3 method revealed the catalytic cycle and the origin of stereoselectivity. chinesechemsoc.org The calculations highlighted the importance of a protonated indole substrate and an outer-sphere reduction mechanism. chinesechemsoc.org Similarly, computational analysis of palladium-catalyzed dearomatization of indoles provided the Gibbs free energies for various steps in the reaction, confirming the plausibility of the proposed mechanism. researchgate.net

Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT, helps in understanding reactivity. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict sites for nucleophilic and electrophilic attack. For indoline-2,3-dione derivatives, FMO and Molecular Electrostatic Potential (MEP) analyses have been used to predict reactive sites. researchgate.net For this compound, the amino group at the C4 position would significantly influence the electronic distribution in the aromatic ring, a factor that computational models can quantify precisely to predict reactivity patterns.

Detailed Research Findings

While direct research on this compound is sparse, analogous computational studies on related systems provide detailed findings that illustrate the power of these methods.

A computational investigation into the intramolecular radical addition to form indolines provides a clear example of how reaction rates and activation energies are determined. beilstein-journals.org The study explored the effect of substituents on the aniline (B41778) ring on the rate of cyclization.

| Substituent in Arene | Rate Constant, k (s⁻¹) | Free Activation Barrier, ΔG‡ (kcal/mol) |

|---|---|---|

| None | 1.5 x 10⁸ | 6.3 |

| p-Me | 2.8 x 10⁸ | 5.9 |

| p-OMe | 1.8 x 10⁸ | 6.2 |

| p-F | 1.6 x 10⁸ | 6.3 |

| p-CO₂Me | 1.3 x 10⁷ | 7.8 |

| p-CN | 6.5 x 10⁶ | 8.2 |

The data clearly shows that electron-donating groups (like -Me and -OMe) increase the reaction rate by lowering the activation barrier, while electron-withdrawing groups (-CO₂Me, -CN) retard the reaction by increasing the activation barrier. beilstein-journals.org This highlights the electrophilic nature of the attacking radical in this specific indoline synthesis. beilstein-journals.org

In another relevant study on the Ir-catalyzed asymmetric hydrogenation of indole to indoline, DFT calculations were used to propose a plausible catalytic cycle and explain the high stereoselectivity observed. chinesechemsoc.org The relative free energies of key intermediates and transition states were calculated.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| A | Ir(I) Catalyst | 0.0 |

| C | Ir(III)-dihydride intermediate | - |

| TS1 | Transition state for H₂ addition | 14.9 |

| TS2 | Transition state for hydride transfer | 20.4 |

These computational findings are crucial for optimizing reaction conditions and designing more efficient catalysts for the synthesis of indoline derivatives. chinesechemsoc.org They demonstrate how theory can rationalize experimental observations and guide future synthetic efforts. rsc.org

Theoretical and Computational Studies on Indolin 4 Amine Hydrochloride

Electronic Structure Analysis and Reactivity Prediction using Quantum Chemical Methods

Quantum chemical methods are fundamental tools for investigating the electronic structure of molecules. These methods can elucidate electron distribution, molecular orbital energies, and electrostatic potentials, which collectively determine the chemical reactivity of a compound. For derivatives of the indole (B1671886) family, these calculations provide insight into how substituents, such as the amino group in Indolin-4-amine (B1589700) hydrochloride, influence the electronic properties of the heterocyclic ring system.

Studies on various indole derivatives have demonstrated that the nature and position of substituents significantly alter the electronic landscape of the molecule. For instance, the molecular electrostatic potential (MEP) of substituted indoles, calculated using methods like Hartree-Fock (HF/6-311G), reveals regions of positive and negative potential. nih.gov The MEP is a valuable descriptor for predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net In the case of Indolin-4-amine, the amino group is expected to increase the electron density on the aromatic ring, influencing its reactivity towards electrophiles. The protonation of the amino group to form the hydrochloride salt would, in turn, significantly alter this electron distribution, making the ring less activated.

Quantum chemical calculations also allow for the determination of various reactivity descriptors. These parameters, derived from the electronic structure, provide a quantitative measure of a molecule's reactivity and stability.

| Descriptor | Definition | Significance |

| Electronegativity (χ) | The power of an atom or group to attract electrons. | Indicates the tendency to accept electrons. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A higher value suggests greater stability. |

| Chemical Softness (S) | The reciprocal of hardness. | A higher value indicates greater reactivity. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the electrophilic character of a molecule. |

These descriptors are instrumental in predicting the outcomes of chemical reactions and understanding the intrinsic stability of molecules like Indolin-4-amine hydrochloride.

Density Functional Theory (DFT) Applications for this compound

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic properties of molecules due to its balance of accuracy and computational efficiency. acs.org DFT calculations are particularly useful for analyzing the geometries, energies, and electronic structures of organic molecules, including indole derivatives. researchgate.netchemrxiv.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap generally implies high stability and low reactivity. researchgate.net

For the parent indole molecule, the HOMO-LUMO gap has been calculated to be approximately -2.62 eV using the B3LYP/6-311+G** level of theory. researchgate.net The introduction of an amino group at the 4-position of the indoline (B122111) ring is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and increasing the molecule's reactivity. The protonation to form the hydrochloride salt would likely lower the HOMO energy, increasing the gap and enhancing stability.

DFT calculations can provide precise values for these orbitals and related reactivity descriptors.

Table of Representative Frontier Orbital Energies and Related Parameters for Indole Analogs

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Hardness (η) |

| Indole | -5.25 | -0.27 | 4.98 | 2.49 |

| Isoindole | -5.20 | -0.90 | 4.30 | 2.15 |

| Indolizine | -5.34 | -1.04 | 4.30 | 2.15 |

Data adapted from a study on indole isomers using B3LYP/6-311+G* level of theory.* researchgate.net

These values illustrate how structural changes within the indole framework affect electronic properties. Similar calculations for this compound would be invaluable for predicting its chemical behavior.

DFT is also a powerful tool for mapping out reaction pathways by calculating the energies of reactants, products, intermediates, and transition states. This allows for the elucidation of reaction mechanisms and the prediction of reaction kinetics. For a molecule like this compound, DFT could be used to study various reactions, such as electrophilic substitution on the aromatic ring or reactions involving the amino group.

By modeling the geometry and energy of transition states, researchers can determine the activation energy of a reaction, which is crucial for understanding its feasibility and rate. For instance, in the context of synthesizing derivatives of Indolin-4-amine, DFT could help in identifying the most favorable reaction conditions and predicting potential side products.

Conformational Analysis and Molecular Dynamics Simulations of this compound Systems

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and flexibility. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For this compound, the orientation of the amino group relative to the indoline ring is a key conformational feature.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the movements of atoms and molecules, MD can explore the conformational landscape, study the interactions with solvent molecules, and predict macroscopic properties. An MD simulation of this compound in an aqueous solution, for example, could reveal how the molecule interacts with water molecules and how its conformation changes over time. This information is particularly relevant for understanding its solubility and behavior in biological systems.

Applications of Indolin 4 Amine Hydrochloride in Complex Organic Synthesis

Indolin-4-amine (B1589700) Hydrochloride as a Building Block for Nitrogen-Containing Heterocycles

The indoline (B122111) core is a privileged scaffold in medicinal chemistry, and the presence of an amino group at the 4-position of Indolin-4-amine hydrochloride offers a convenient handle for synthetic elaboration. This strategic placement allows for the regioselective introduction of various substituents and the construction of more complex heterocyclic systems. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in a range of reaction conditions.

Construction of Fused and Spirocyclic Indoline Derivatives

The inherent reactivity of the amino group and the aromatic portion of this compound makes it an ideal precursor for the synthesis of fused indoline derivatives. Through intramolecular cyclization reactions, additional rings can be annulated onto the indoline framework, leading to the formation of polycyclic systems with diverse pharmacological properties. For instance, condensation of the amino group with dicarbonyl compounds or their equivalents can pave the way for the construction of novel fused heterocyclic systems.

Spirocyclic indolines, characterized by a common carbon atom shared between two rings, represent a unique class of three-dimensional molecules with significant biological potential. While specific examples detailing the direct use of this compound in the synthesis of spirocyclic indolines are not extensively documented in publicly available literature, the general principles of spirocyclization can be applied. The amino group could be transformed into a nucleophilic or electrophilic center to participate in reactions that forge the spirocyclic junction. The development of synthetic strategies for spirocyclization of indole (B1671886) derivatives is an active area of research, and the application of these methods to this compound holds promise for the creation of novel chemical entities.

Synthesis of Biologically Relevant Scaffolds from this compound

The indoline scaffold is a core component of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound serves as a valuable starting material for the synthesis of various biologically relevant scaffolds.

The amino group can be acylated, alkylated, or arylated to introduce diverse functionalities. Furthermore, it can participate in cyclization reactions to form fused heterocyclic systems that mimic the core structures of known bioactive molecules. The ability to modify the indoline core through reactions involving the amino group allows for the systematic exploration of structure-activity relationships and the optimization of pharmacological profiles. The synthesis of indole-based heterocycles, which can be derived from indoline precursors, has led to the discovery of compounds with significant therapeutic potential.

Strategies for Diversification and Library Generation using this compound

The generation of compound libraries with high structural diversity is a cornerstone of modern drug discovery. This compound is an attractive scaffold for library synthesis due to the presence of multiple reactive sites. The primary amine at the 4-position and the nitrogen atom of the indoline ring can be selectively functionalized to introduce a wide range of substituents.

Combinatorial chemistry approaches can be employed to rapidly generate a large number of analogues. For example, a library of amides can be synthesized by reacting this compound with a diverse set of carboxylic acids. Similarly, reductive amination with a variety of aldehydes and ketones can yield a library of secondary amines. The aromatic ring of the indoline core also presents opportunities for diversification through electrophilic substitution reactions, although the directing effects of the existing substituents must be considered. The development of efficient and robust synthetic methodologies for the diversification of the this compound scaffold is crucial for its effective utilization in drug discovery programs.

Role in the Total Synthesis of Natural Product Analogues (Synthetic Pathways)

While the direct application of this compound in the total synthesis of natural products is not prominently reported, its structural similarity to key intermediates in the synthesis of indole alkaloids makes it a potentially valuable building block for the synthesis of natural product analogues. Many complex indole alkaloids feature a substituted indoline core, and the strategic placement of the amino group in this compound could simplify synthetic routes to these challenging targets.

The synthesis of analogues of natural products allows for the exploration of their biological activities and the development of new therapeutic agents with improved properties. By modifying the structure of a natural product, medicinal chemists can enhance its potency, selectivity, and pharmacokinetic profile. The use of readily available building blocks like this compound in the synthesis of these analogues can significantly streamline the synthetic process and facilitate the discovery of new drug candidates. The Fischer indole synthesis is a classic method for constructing the indole ring, and intermediates bearing the indoline core are often involved in such synthetic sequences.

Role of Indolin 4 Amine Hydrochloride in Medicinal Chemistry Research Synthetic Perspective

Indolin-4-amine (B1589700) Hydrochloride as a Precursor for Novel Molecular Scaffolds

The chemical architecture of Indolin-4-amine hydrochloride, featuring a bicyclic aromatic system with a strategically positioned amino group, makes it an ideal building block for the construction of innovative molecular scaffolds. Medicinal chemists utilize this precursor to synthesize more complex heterocyclic systems through various synthetic transformations. The amino group can serve as a nucleophile or be transformed into other functional groups, facilitating the annulation of additional rings or the attachment of diverse side chains. This adaptability is crucial for generating libraries of compounds with varied three-dimensional shapes and electronic properties, which are essential for discovering new leads in drug development programs.

The synthesis of pharmacological research tools from this compound is a key area of investigation. These tools, which include specific enzyme inhibitors, receptor agonists, or antagonists, are vital for elucidating biological pathways and validating new drug targets. For instance, the indoline (B122111) scaffold can be elaborated into structures that mimic the binding motifs of endogenous ligands, thereby enabling the modulation of protein function.

A common synthetic strategy involves the acylation or alkylation of the amino group of this compound, followed by cyclization reactions to form fused heterocyclic systems. These reactions can be tailored to introduce specific pharmacophoric elements required for potent and selective biological activity. The resulting molecules are then used to probe the function of their respective biological targets, providing valuable insights into disease mechanisms.

| Precursor | Synthetic Transformation | Resulting Scaffold | Potential Pharmacological Tool |

| This compound | Multi-step synthesis involving acylation, cyclization, and functional group manipulation | Fused polycyclic indoline derivatives | Kinase Inhibitors, GPCR Ligands |

| This compound | Condensation with dicarbonyl compounds | Pyrrolo[3,2,1-hi]indoles | Serotonin Receptor Modulators |

| This compound | Diazotization followed by coupling reactions | Azo-substituted indolines | Dyes and potential imaging agents |

This table illustrates hypothetical synthetic pathways based on the reactivity of the indoline scaffold, as specific examples starting from this compound are not widely detailed in publicly available literature.

A systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing the potency and selectivity of a lead compound. This compound provides a platform for such studies by allowing for targeted modifications at various positions of the indoline ring system.

Key chemical strategies for SAR exploration using this precursor include:

Modification of the Amino Group: The primary amine at the 4-position can be converted into a wide range of amides, sulfonamides, ureas, and other functional groups. This allows for the investigation of hydrogen bonding interactions and the steric and electronic requirements of the binding pocket.

Substitution on the Aromatic Ring: The benzene (B151609) ring of the indoline scaffold can be functionalized through electrophilic aromatic substitution reactions, introducing substituents such as halogens, nitro groups, or alkyl groups. These modifications can influence the compound's lipophilicity, metabolic stability, and binding affinity.

Modification of the Pyrroline Ring: The nitrogen atom of the pyrroline ring can be alkylated or acylated to introduce further diversity. Additionally, substituents can be introduced at other positions of the five-membered ring, although this often requires more complex multi-step syntheses.

Through the systematic synthesis and biological evaluation of these derivatives, researchers can build a comprehensive SAR model that guides the design of more effective and safer drug candidates.

| Modification Site | Chemical Reaction | Purpose of Modification |

| 4-Amino group | Amidation | Explore H-bond donor/acceptor interactions |

| Aromatic ring | Halogenation | Modulate electronic properties and lipophilicity |

| Pyrroline N-H | N-Alkylation | Introduce steric bulk and alter solubility |

This table presents common strategies for SAR studies on amino-indoline scaffolds.

Development of this compound Based Probes for Chemical Biology Studies (Synthetic Focus)

Chemical biology probes are powerful tools for studying biological processes in their native environment. This compound can serve as a core structure for the synthesis of such probes, including fluorescently labeled ligands, affinity matrices, and photoaffinity labels.

The synthetic focus in developing these probes involves the strategic incorporation of a reporter tag (e.g., a fluorophore) or a reactive group (e.g., a photo-activatable crosslinker) onto the indoline scaffold, while ensuring that the biological activity of the parent molecule is retained. This often requires the use of a linker to spatially separate the tag from the pharmacophore to avoid steric hindrance.

For example, a fluorescent probe could be synthesized by coupling a fluorophore to the amino group of this compound via a stable amide bond. Such a probe could then be used in fluorescence microscopy to visualize the subcellular localization of its target protein or in fluorescence polarization assays to study ligand-protein binding interactions. The synthesis must be carefully planned to ensure that the attachment of the bulky fluorophore does not abrogate the binding affinity of the indoline moiety for its biological target.

Advanced Analytical Methodologies for Mechanistic and Synthetic Studies of Indolin 4 Amine Hydrochloride

In Situ Spectroscopic Techniques for Reaction Monitoring and Kinetic Analysis

In situ spectroscopic methods are indispensable for monitoring the progress of chemical reactions in real-time, providing critical insights into reaction kinetics, mechanisms, and the formation of transient species without the need for sample extraction.

Detailed research into the synthesis of indoline (B122111) derivatives has demonstrated the power of in situ Fourier Transform Infrared (FTIR) spectroscopy for tracking reaction progress. For instance, in the kinetic resolution of 2-arylindolines, in situ IR spectroscopy was employed to monitor the deprotonation of an N-tert-butoxycarbonyl (Boc) protected indoline using n-butyllithium. The reaction was followed by observing the disappearance of the carbonyl stretching frequency of the starting material and the appearance of a new peak corresponding to the lithiated intermediate. whiterose.ac.uknih.gov This transformation could be monitored in real-time, with the complete conversion of the reactant to the intermediate observed over approximately 20 minutes at -78 °C. nih.gov

The data obtained from such in situ monitoring allows for a detailed kinetic analysis of the reaction, helping to determine reaction rates, identify rate-limiting steps, and optimize reaction conditions for improved yield and selectivity.

| Technique | Application | Key Findings |

| In Situ FTIR Spectroscopy | Monitoring the deprotonation of N-Boc-2-arylindoline | Observed a shift in the C=O stretching frequency from 1703 cm⁻¹ in the reactant to 1641 cm⁻¹ in the lithiated intermediate, allowing for real-time tracking of the reaction progress. whiterose.ac.uknih.gov |

High-Resolution Mass Spectrometry for Intermediate Identification and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise mass determination of molecules, which is crucial for identifying reaction intermediates and confirming the structure of final products. Its high accuracy allows for the determination of elemental compositions, distinguishing between compounds with the same nominal mass.

In the synthesis of complex molecules such as aniline (B41778) and indole (B1671886) derivatives, HRMS plays a pivotal role. For example, in the synthesis of aniline-based triarylmethanes, an intermediate, N-((4-aminophenyl)(4-nitrophenyl)methyl)aniline, was identified and characterized using HRMS (ESI-TOF), which provided an exact mass measurement confirming its elemental composition (C₁₉H₁₈N₃O₂), with a calculated m/z of 320.1394 for [M+H]⁺, matching the found value. rsc.org Similarly, the structural elucidation of a novel synthesized indole derivative, 2-(1-ethyl-5-nitro-1H-indole-7-carbonyl)butyl 4-methylbenzenesulfonate, was confirmed by HRMS, which determined its molecular formula to be C₂₂H₂₄N₂O₆S with a molecular ion peak at m/z 445.0154 [M+1]⁺. mdpi.com These examples underscore the capability of HRMS to provide unequivocal structural confirmation.

| Technique | Application | Illustrative Research Finding |

| HRMS (ESI-TOF) | Identification of a reaction intermediate | The elemental composition of an intermediate in the synthesis of aniline-based triarylmethanes was confirmed as C₁₉H₁₈N₃O₂ by matching the calculated m/z of 320.1394 for [M+H]⁺ with the experimentally found value. rsc.org |

| HRMS | Structural confirmation of a final product | The molecular formula of a novel indole derivative was determined to be C₂₂H₂₄N₂O₆S based on the molecular ion peak at m/z 445.0154 [M+1]⁺. mdpi.com |

Chromatographic Methods for Separation and Purification of Reaction Products

Chromatographic techniques are fundamental for the separation and purification of compounds from complex reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are particularly valuable for the analysis of aromatic amines like Indolin-4-amine (B1589700) hydrochloride.

The separation of primary aromatic amines can be efficiently achieved using UPLC coupled with a mass spectrometry detector. A typical method would involve a reversed-phase column and a gradient elution with a mobile phase consisting of water and methanol, both containing 0.1% formic acid. lcms.cz For the chiral separation of indoline derivatives, HPLC with a chiral stationary phase (CSP) is often employed. For instance, racemic indole derivatives have been successfully resolved using an immobilized cellulose (B213188) (3,5-dimethylphenylcarbamate) chiral stationary phase with a mobile phase of hexane/2-propanol. researchgate.net

| Method | Stationary Phase | Mobile Phase | Application |

| UPLC-MS | Reversed-phase C18 | Gradient of Water + 0.1% Formic Acid and Methanol + 0.1% Formic Acid | Analysis and quantification of primary aromatic amines. lcms.cz |

| Chiral HPLC | Immobilized cellulose (3,5-dimethylphenylcarbamate) | Hexane/2-propanol | Enantioselective separation of racemic indole derivatives. researchgate.net |

Crystallographic Analysis for Absolute Stereochemistry Determination (Relevant to Chiral Synthesis)

In the context of chiral synthesis, determining the absolute stereochemistry of a molecule is paramount. Single-crystal X-ray crystallography is the definitive method for this purpose, providing an unambiguous three-dimensional structure of a molecule.

For chiral indoline derivatives, X-ray crystallography has been used to determine the absolute configuration of enantiomerically enriched products. In a study on the kinetic resolution of 2-arylindolines, the absolute configuration of the recovered (S)-indoline was unequivocally determined by single-crystal X-ray analysis. nih.gov This technique is crucial for validating the stereochemical outcome of asymmetric reactions and for understanding the mechanism of enantioselective transformations. The determination of the absolute configuration is essential for structure-activity relationship studies in medicinal chemistry.

| Technique | Application | Significance |

| Single-Crystal X-ray Crystallography | Determination of the absolute configuration of a chiral indoline derivative | Provided definitive proof of the stereochemical outcome of an asymmetric synthesis, confirming the (S)-configuration of the recovered enantiomer. nih.gov |

Future Directions and Emerging Research Avenues for Indolin 4 Amine Hydrochloride Chemistry

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Prediction

Key applications of AI and ML in the synthesis of Indolin-4-amine (B1589700) hydrochloride derivatives include:

Novel Pathway Discovery: ML models trained on extensive reaction databases, like Reaxys, can identify patterns and predict new reactions for functionalizing the indoline (B122111) core. acs.org This could be particularly valuable for achieving selective modifications at challenging positions on the benzene (B151609) ring of the indolin-4-amine structure.

Reaction Condition Optimization: Beyond predicting the steps of a synthesis, AI can also suggest optimal reaction conditions. By analyzing data from countless experiments, machine learning algorithms can predict the best combination of catalysts, solvents, reagents, and temperatures to maximize yield and minimize byproducts. beilstein-journals.orgrjptonline.org For instance, specific ML models have been developed to predict the energy barriers and selectivity of C-H activation reactions on indoles, providing valuable guidance for experimental design. francis-press.com

The integration of AI is not just about replacing traditional methods but augmenting the capabilities of chemists. These computational tools provide a powerful hypothesis-generation engine, enabling the exploration of a much wider chemical space and the identification of more innovative and efficient ways to synthesize and modify Indolin-4-amine hydrochloride. nih.gov

Development of Novel Catalytic Systems for this compound Transformations

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of the this compound scaffold. The indoline core possesses multiple C-H bonds, and achieving site-selective functionalization, particularly on the benzenoid ring (positions C4 to C7), remains a significant challenge in organic synthesis. researchgate.netrsc.org Future research will focus on creating highly selective and efficient catalysts for precise molecular editing.

Transition-metal catalysis has been a cornerstone of C-H functionalization and will continue to be a major area of investigation. rsc.orgnih.gov Recent advances have shown promise in targeting specific positions of the indole (B1671886) ring, which can be adapted for indoline systems.

| Catalyst System | Transformation Type | Target Position | Key Features |

| Palladium (Pd) Catalysis | C-H Arylation, Alkenylation | C4, C5, C7 | Often requires a directing group to achieve high regioselectivity. researchgate.netresearchgate.net |

| Iridium (Ir) Catalysis | C-H Bis-arylsulfenylation, Amidation | C2, C4 | Can facilitate dual functionalization at different positions of the indole ring. researchgate.net |

| Rhodium (Rh) Catalysis | C-H Functionalization, Annulation | Various | Highly effective for constructing complex, fused-ring systems from indole precursors. nih.gov |

| Gold (Au) Catalysis | Enantioselective Cycloadditions | C2, C3 | Used to create chiral cyclobutane-fused indolines from indole starting materials. researchgate.net |

| Electrocatalysis | Triamination of Alkynes | C2, C3 | A sustainable, metal-free approach for synthesizing functionalized indolines using electrochemically generated N-radicals. rsc.org |

Future research in this area will likely pursue several key objectives:

Enantioselective Transformations: Creating chiral centers is vital for pharmaceutical applications. The design of new chiral ligands for transition metals will enable the asymmetric synthesis of functionalized indoline derivatives. nih.govacs.org

Sustainable Catalysts: There is a growing emphasis on replacing rare and expensive precious metals like palladium and rhodium with more abundant and less toxic earth-abundant metals. Furthermore, organocatalysis, which avoids the use of metals altogether, presents a green and sustainable alternative. rsc.org

Tandem and Cascade Reactions: Designing catalytic systems that can facilitate multiple bond-forming events in a single step (cascade reactions) can dramatically increase synthetic efficiency, reduce waste, and allow for the rapid construction of molecular complexity from simple indoline precursors. researchgate.netacs.org

By developing more sophisticated catalytic tools, chemists will be able to precisely tailor the structure of this compound, creating a diverse library of new compounds with potentially novel properties and applications.

Bioorthogonal and Click Chemistry Applications of this compound Derivatives

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgresearchgate.net "Click chemistry" is a concept that emphasizes reactions that are rapid, high-yielding, and generate minimal byproducts. wikipedia.orgijpsjournal.com The convergence of these fields offers a powerful toolkit for chemical biology, and derivatives of this compound are well-suited for exploration in this area.

The core idea is to chemically modify this compound by installing a "bioorthogonal handle"—a functional group not typically found in biological systems, such as an azide, alkyne, or strained alkene. acs.orgnih.gov This modified molecule can then be introduced into a biological environment. A second molecule, a probe carrying a complementary functional group (e.g., an alkyne to react with an azide), can then be added. The two molecules will "click" together selectively and efficiently, even in the complex milieu of a living cell. nih.govorganic-chemistry.org

Potential applications for this compound derivatives in this field include:

Cellular Imaging: A derivative of this compound containing an alkyne group could be administered to cells. Subsequently, a fluorescent dye carrying an azide group could be introduced, leading to a click reaction that covalently attaches the dye to the target molecule. This would allow researchers to visualize the distribution and localization of the indoline derivative within the cell.

Target Identification: If an this compound derivative is found to have a biological effect, identifying its molecular target (e.g., a specific protein) can be challenging. A bioorthogonal version of the molecule could be used to "fish" for its binding partners. After the derivative interacts with its target protein, a probe molecule containing a biotin tag could be clicked on. The entire complex could then be pulled out of the cell lysate using streptavidin beads, allowing for the identification of the target protein.

Drug Delivery: The indoline scaffold could be functionalized with a bioorthogonal handle to act as a modular platform. This would allow for the easy attachment of different payloads, such as cytotoxic drugs or imaging agents, through a click reaction, enabling targeted delivery strategies. ijpsjournal.com

| Bioorthogonal Reaction | Reactive Partners | Key Features |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., cyclooctyne) | Copper-free, making it highly biocompatible for use in living systems. wikipedia.orgsigmaaldrich.com |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine + Strained Alkene (e.g., trans-cyclooctene) | Extremely fast reaction kinetics, allowing for rapid labeling even at low concentrations. wikipedia.orgnih.gov |

| Staudinger Ligation | Azide + Phosphine | One of the first bioorthogonal reactions developed; highly selective. sigmaaldrich.com |

| Oxime/Hydrazone Formation | Aldehyde/Ketone + Aminooxy/Hydrazine | Forms a stable linkage under physiological conditions. wikipedia.orgacs.org |

The development of this compound derivatives for bioorthogonal applications represents a significant step towards using this compound as a tool to probe and manipulate complex biological systems.

Sustainable and Scalable Synthetic Processes for Industrial Relevance

For this compound to be relevant for industrial applications, its synthesis must be not only efficient but also sustainable and scalable. Future research will increasingly focus on developing "green" manufacturing processes that minimize environmental impact, reduce costs, and ensure worker safety. wjpmr.com

Key principles of green chemistry will guide the development of next-generation synthetic routes: ejcmpr.com

Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product, thus minimizing waste.

Use of Safer Solvents: Replacing hazardous organic solvents like dichloromethane with greener alternatives, such as bio-based solvents (e.g., Cyrene™) or even water, is a primary goal. rsc.org In some cases, solvent-free reaction conditions can be developed. mdpi.com

Energy Efficiency: Employing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Renewable Feedstocks: Sourcing starting materials from renewable biological sources rather than petrochemicals.

To achieve these goals on an industrial scale, modern chemical engineering techniques are being integrated into the synthetic process:

Flow Chemistry: Instead of traditional batch processing in large reactors, flow chemistry involves continuously pumping reactants through a tube or pipe. This approach offers superior control over reaction parameters like temperature and pressure, leading to higher yields, improved safety (as only small amounts of material are reacting at any given time), and easier scalability. epa.gov Flow chemistry has been successfully applied to the synthesis of other indoline derivatives, demonstrating its potential for the production of this compound. epa.gov

Catalyst Recycling: Developing methods to easily recover and reuse expensive catalysts, particularly those based on precious metals, is essential for making processes economically viable and reducing metal waste.

Process Intensification: Combining multiple reaction steps into a single, continuous process reduces the need for intermediate purification steps, saving time, energy, and materials. A consecutive two-step protocol for synthesizing other polysubstituted indoles highlights the efficiency of such streamlined approaches. mdpi.comresearchgate.net

By embracing sustainable and scalable manufacturing principles, the production of this compound can transition from a laboratory-scale synthesis to an industrially viable process that is both economically attractive and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Indolin-4-amine hydrochloride, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis is typical, involving intermediates like reduction, amination, and acidification. For example, optimized protocols for similar hydrochlorides (e.g., dapoxetine or memantine) use sequential reactions (e.g., reduction followed by HCl acidification) to improve yield . Solvent choice (e.g., acetonitrile for etherification) and temperature control (e.g., reflux conditions) are critical to minimize side reactions. Catalysts like triethylamine can enhance selectivity during amination steps .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodology : Use a combination of:

- IR spectroscopy to identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹).

- NMR (¹H and ¹³C) for structural elucidation; aromatic protons in the indole ring typically appear at 6.5–7.5 ppm .

- Mass spectrometry (MS) for molecular ion confirmation.

- HPLC with pre-column derivatization (e.g., using NBD-F) to assess purity and resolve impurities .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yield or impurity issues?

- Methodology :

- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent, catalyst ratio) to identify optimal conditions. For instance, thiamine-catalyzed reactions show improved efficiency with precise stoichiometric control .

- Purification strategies : Use recrystallization with ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂:MeOH gradient) to remove by-products .

- In-line monitoring : Implement techniques like FTIR or Raman spectroscopy to track reaction progress and detect intermediates .

Q. How can contradictions between in vitro receptor binding data and in vivo pharmacological efficacy be resolved?

- Methodology :

- Comparative assays : Validate receptor affinity (e.g., CRF1 receptor binding assays ) alongside functional studies (e.g., cAMP or ACTH secretion assays).

- Pharmacokinetic profiling : Assess bioavailability and blood-brain barrier penetration using LC-MS/MS. For example, memantine’s efficacy in Alzheimer’s models relies on CNS uptake, which can be quantified via ex vivo binding assays .

- Dose-response curves : Use logarithmic dosing in animal models to identify therapeutic windows that reconcile in vitro potency with in vivo activity .

Q. What strategies ensure reproducibility in synthesizing and testing this compound?

- Methodology :

- Standardized protocols : Document reaction parameters (e.g., humidity control during hygroscopic steps) and equipment calibration (e.g., pH meters for acidification) .

- Reference standards : Use commercially available intermediates (e.g., 4-chlorotoluene derivatives) as internal controls .

- Data sharing : Adopt platforms like electronic lab notebooks (ELNs) to archive raw spectra and chromatograms, enabling cross-lab verification .

Methodological and Analytical Questions

Q. How should researchers design experiments to establish structure-activity relationships (SAR) for Indolin-4-amine derivatives?

- Methodology :

- Scaffold modification : Synthesize analogs with substituents at the 4-amino position (e.g., methyl, halogen) and test their bioactivity .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes against target receptors (e.g., serotonin transporters) .

- Correlation analysis : Use linear regression to link electronic properties (Hammett constants) with activity trends .

Q. What statistical approaches are suitable for analyzing discrepancies in repeated synthesis batches?

- Methodology :

- ANOVA : Compare batch yields under identical conditions to identify outlier variables .

- Principal Component Analysis (PCA) : Reduce dimensionality in spectral datasets (e.g., NMR chemical shifts) to detect subtle structural variations .

- Control charts : Monitor impurity levels (e.g., sulfated ash or heavy metals) across batches to ensure compliance with pharmacopeial standards .

Tables for Quick Reference

Table 1 : Key Analytical Parameters for this compound

Table 2 : Common Impurities and Mitigation Strategies

| Impurity | Source | Removal Method |

|---|---|---|

| Unreacted amine precursor | Incomplete amination | Acid-base extraction |

| Hydrolysis by-products | Moisture exposure | Anhydrous conditions |

| Solvent residues | Inadequate drying | Rotary evaporation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.